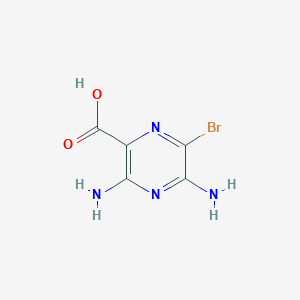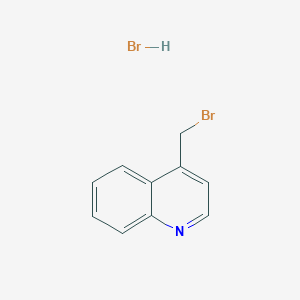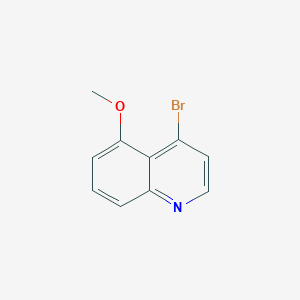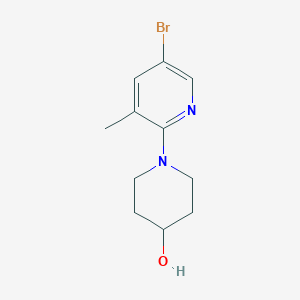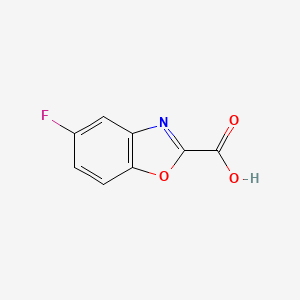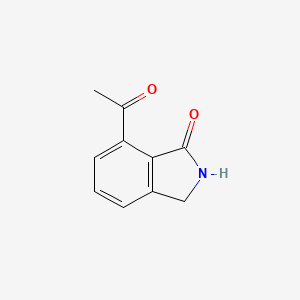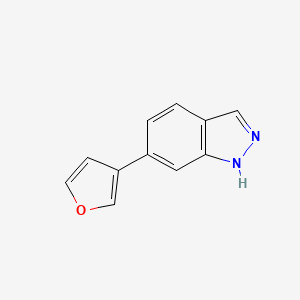
2-Chloro-N-(3-hydroxybutyl)nicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 2-Chloro-N-(3-hydroxybutyl)nicotinamide, involves the use of spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . These compounds are also investigated computationally .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3-hydroxybutyl)nicotinamide contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-N-(3-hydroxybutyl)nicotinamide have been studied using computational analyses. The experimental and calculated IR spectrum were compared to each other. The electronic properties of the synthesized compounds were examined using HOMO/LUMO contour plot and MEP maps .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(3-hydroxybutyl)nicotinamide include a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g/mol. It also contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Applications De Recherche Scientifique
Antibacterial and Antibiofilm Properties
“2-Chloro-N-(3-hydroxybutyl)nicotinamide” has been studied for its potential antibacterial and antibiofilm properties. Research indicates that nicotinamide derivatives, including chlorinated versions, can be effective against a range of Gram-positive and Gram-negative bacteria . These compounds have been synthesized and characterized using spectral techniques, and their antibacterial activity has been investigated experimentally and through computational analyses, including molecular docking . The ability to inhibit biofilm formation makes these derivatives valuable in combating persistent bacterial infections that are resistant to conventional treatments.
Antifungal Applications
Nicotinamide derivatives have also shown promise in antifungal applications. They have been prepared based on the structure of known fungicides and tested against phytopathogenic fungi . For instance, certain derivatives have demonstrated high inhibitory effects against Rhizoctonia solani, a significant threat to crops . The study of structure-activity relationships in these compounds provides insights for further optimization and development of potent fungicides.
Computational Chemistry
In the realm of computational chemistry, “2-Chloro-N-(3-hydroxybutyl)nicotinamide” derivatives have been optimized using various computational methods to explore their electronic properties . Techniques like HOMO/LUMO contour plot and MEP maps are utilized to understand the molecular structure and reactivity, which is crucial for predicting the biological activity and designing new compounds with desired properties.
Molecular Docking Studies
Molecular docking studies are a key application in understanding how “2-Chloro-N-(3-hydroxybutyl)nicotinamide” derivatives interact with biological targets. These studies can identify the best inhibitor candidates against specific bacterial strains, such as Enterococcus faecalis . This approach is valuable for drug discovery and the development of new therapeutic agents.
Cosmetic Industry Applications
The cosmetic industry could benefit from the applications of “2-Chloro-N-(3-hydroxybutyl)nicotinamide” derivatives due to their potential skin benefits. Nicotinamide has properties that can treat acne, fine lines, and age spots, suggesting that its derivatives might also be useful in skincare products .
Agricultural Chemical Research
In agricultural chemical research, “2-Chloro-N-(3-hydroxybutyl)nicotinamide” derivatives can be explored for their potential use as pesticides or plant growth regulators. Their antifungal activity, in particular, could be harnessed to protect crops from fungal pathogens .
Mécanisme D'action
Target of action
Nicotinamide, the parent compound of “2-Chloro-N-(3-hydroxybutyl)nicotinamide”, is mainly involved in cellular energy metabolism, DNA repair, and regulation of transcription process .
Mode of action
Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in energy transfer reactions in the metabolism of glucose, fat and alcohol .
Biochemical pathways
Nicotinamide is part of the vitamin B family and is a component of the coenzyme NAD+. NAD+ is essential in the catabolism of fats, carbohydrates, proteins, and alcohol in cells .
Pharmacokinetics
After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys .
Result of action
Nicotinamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of skin conditions such as acne .
Action environment
The action of nicotinamide can be influenced by various factors, including the presence of other vitamins and minerals, the individual’s overall health status, and the presence of disease .
Orientations Futures
The future directions of research on 2-Chloro-N-(3-hydroxybutyl)nicotinamide could involve further investigation of its biological applications, given the wide range of applications of nicotinamide and its derivatives . Additionally, more studies could be conducted to understand its mechanism of action and potential uses in scientific experiments.
Propriétés
IUPAC Name |
2-chloro-N-(3-hydroxybutyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(14)4-6-13-10(15)8-3-2-5-12-9(8)11/h2-3,5,7,14H,4,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJMZFWGBIEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=C(N=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234825 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-hydroxybutyl)nicotinamide | |
CAS RN |
1220018-90-5 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)

![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
